3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol 3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol
Brand Name: Vulcanchem
CAS No.: 885949-51-9
VCID: VC7925187
InChI: InChI=1S/C17H20O2/c1-14-4-6-16(7-5-14)13-19-17-10-8-15(9-11-17)3-2-12-18/h4-11,18H,2-3,12-13H2,1H3
SMILES: CC1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO
Molecular Formula: C17H20O2
Molecular Weight: 256.34 g/mol

3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol

CAS No.: 885949-51-9

Cat. No.: VC7925187

Molecular Formula: C17H20O2

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol - 885949-51-9

Specification

CAS No. 885949-51-9
Molecular Formula C17H20O2
Molecular Weight 256.34 g/mol
IUPAC Name 3-[4-[(4-methylphenyl)methoxy]phenyl]propan-1-ol
Standard InChI InChI=1S/C17H20O2/c1-14-4-6-16(7-5-14)13-19-17-10-8-15(9-11-17)3-2-12-18/h4-11,18H,2-3,12-13H2,1H3
Standard InChI Key VCGBLTKXKLQXIE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO
Canonical SMILES CC1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO

Introduction

Chemical Identity and Physicochemical Properties

Molecular Structure and Stereochemical Considerations

The compound’s IUPAC name, 3-{4-[(4-methylbenzyl)oxy]phenyl}-1-propanol, reflects its branched structure:

  • A propanol chain (1-propanol) forms the backbone, with the hydroxyl group at position 1.

  • Position 3 of the propanol is substituted with a 4-[(4-methylbenzyl)oxy]phenyl group, comprising a benzene ring linked via an ether bond to a 4-methylbenzyl moiety .

The absence of chiral centers in the molecule suggests it exists as a single stereoisomer, though impurities or synthetic byproducts may introduce variability.

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC17H20O2\text{C}_{17}\text{H}_{20}\text{O}_{2}
Molecular Weight256.34 g/mol
Melting Point78–80°C
CAS Registry Number885949-51-9
MDL NumberMFCD06797382

Synthetic Pathways and Manufacturing

Reported Synthetic Strategies

While the provided sources lack explicit details on the synthesis of 3-{4-[(4-methylbenzyl)oxy]phenyl}-1-propanol, analogous methodologies for structurally related compounds suggest plausible routes:

  • Etherification of Phenolic Precursors:
    A phenolic precursor (e.g., 4-hydroxyphenylpropanol) could undergo alkylation with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. This Williamson ether synthesis would form the benzyl-protected ether linkage .

  • Reductive Amination or Hydroboration:
    If the propanol chain originates from an aldehyde or ketone intermediate, sodium borohydride or other reducing agents might be employed to yield the alcohol . For example, the reduction of 3-{4-[(4-methylbenzyl)oxy]phenyl}propanal could produce the target compound.

  • Protection-Deprotection Strategies:
    Temporary protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) during synthesis could prevent unwanted side reactions, followed by deprotection under mild acidic conditions .

Challenges in Synthesis

  • Regioselectivity: Ensuring the benzyl group attaches exclusively to the para position of the phenyl ring requires stringent reaction conditions.

  • Purification: The compound’s moderate polarity (logP ≈ 3.5 estimated) may necessitate chromatographic techniques for isolation, as indicated by suppliers offering purified samples at ≥95% purity .

ParameterSpecificationSource
Hazard StatementsH315 (Causes skin irritation)
Precautionary MeasuresUse gloves/eye protection

The compound is classified as an irritant, necessitating handling in well-ventilated areas with personal protective equipment. No data on acute toxicity or environmental impact are provided.

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